1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Conventions for Polycyclic Ketamine Derivatives
The IUPAC name 1-[2-(4-tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one is derived through systematic prioritization of functional groups and substituents. Key conventions include:
- Parent chain selection : The ethanone backbone (two-carbon chain with a ketone group) serves as the parent structure.
- Substituent numbering : The pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) is appended to the ethanone core at position 1. The chloro substituent occupies position 2 on the ethanone chain.
- Aryl group specification : The 4-tert-butylphenyl group attached to the pyrrolidine ring is named as a substituent, with the tert-butyl prefix indicating a branched alkyl group (1,1-dimethylethyl).
This nomenclature aligns with ketamine derivatives, where the arylcyclohexylamine scaffold is replaced by a pyrrolidine-aryl system. Unlike classical ketamine’s cyclohexanone core, this compound features a pyrrolidine ring, altering steric and electronic properties.
Molecular Formula and Structural Isomerism Analysis
Molecular formula : $$ \text{C}{16}\text{H}{22}\text{ClNO} $$ (molecular weight: 279.81 g/mol).
Degrees of unsaturation : Calculated as:
$$
\text{DOU} = \frac{2C + 2 - H - X + N}{2} = \frac{2(16) + 2 - 22 - 1 + 1}{2} = 6
$$
This accounts for:
- One aromatic ring (4-tert-butylphenyl group, 4 DOU).
- One pyrrolidine ring (1 DOU).
- One ketone group (1 DOU).
Structural isomerism :
- Positional isomers : Variations in the attachment point of the 4-tert-butylphenyl group on the pyrrolidine ring (e.g., 3-tert-butylphenyl instead of 4-tert-butylphenyl).
- Stereoisomerism : The pyrrolidine ring’s chiral centers (if present) could lead to enantiomers or diastereomers, though the planar tert-butylphenyl group may restrict rotation.
Spectroscopic Identification Patterns (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR :
- Aromatic protons : A doublet at $$ \delta $$ 7.2–7.4 ppm (coupling with adjacent protons on the phenyl ring).
- tert-Butyl group : A singlet at $$ \delta $$ 1.3 ppm (9H, $$ \text{C}(\text{CH}3)3 $$).
- Pyrrolidine protons : Multiplets at $$ \delta $$ 2.5–3.5 ppm (ring CH$$2$$ groups) and $$ \delta $$ 4.0–4.5 ppm (N–CH$$2$$ adjacent to the ketone).
- Chloroethyl group : A triplet at $$ \delta $$ 3.8–4.2 ppm (CH$$_2$$Cl, $$ J = 6.0 \, \text{Hz} $$).
$$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
- C=O stretch : Strong absorption at $$ \sim 1700 \, \text{cm}^{-1} $$ (ketone).
- C–Cl stretch : Medium intensity band at $$ 550–850 \, \text{cm}^{-1} $$.
- Aromatic C–H bend : Peaks at $$ 690–900 \, \text{cm}^{-1} $$.
Mass Spectrometry (MS)
Properties
IUPAC Name |
1-[2-(4-tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-16(2,3)13-8-6-12(7-9-13)14-5-4-10-18(14)15(19)11-17/h6-9,14H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVVUPJMJCIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCN2C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The tert-butylphenyl group may also contribute to the compound’s binding affinity with certain proteins, affecting their structural conformation and function. These interactions highlight the compound’s potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it may affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis. These cellular effects underscore the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity and function. For example, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions provide insights into the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. These temporal effects are important for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with biochemical pathways. These metabolic interactions are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cellular membranes, leading to its accumulation in certain cellular compartments. Additionally, its binding to specific proteins can influence its localization and distribution within tissues. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one, commonly referred to as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22ClNO
- Molar Mass : 279.8 g/mol
- CAS Number : 1306606-30-3
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClNO |
| Molar Mass | 279.8 g/mol |
| CAS Number | 1306606-30-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound exhibits a unique mechanism that may involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS).
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : Studies suggest that the compound may exhibit antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, which are critical in mood regulation.
- Analgesic Properties : The compound has shown potential analgesic effects, possibly through inhibition of pain signaling pathways.
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotection against oxidative stress and excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior explored the antidepressant-like effects of various pyrrolidine derivatives, including this compound. The results demonstrated significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity (PubMed ID: 14736235) .
Case Study 2: Analgesic Activity
In another study examining the analgesic properties of pyrrolidine compounds, it was found that the administration of this specific compound resulted in a notable decrease in pain response in animal models subjected to formalin-induced pain. The mechanism was hypothesized to involve modulation of opioid receptors (Science.gov) .
Toxicological Profile
While the compound exhibits promising biological activities, its toxicological profile remains under investigation. Initial assessments suggest moderate toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthesis : The target compound’s synthesis may resemble palladium/copper-catalyzed cross-coupling methods used for pyrrolidine derivatives . In contrast, benzimidazole-containing analogs require multi-step functionalization .
Physicochemical Properties
Lipophilicity and Solubility:
- The tert-butyl group in the target compound enhances lipophilicity (logP ~3.5, estimated) compared to:
- The chloroethanone group may reduce aqueous solubility compared to pyrrolidin-2-one derivatives (e.g., ’s compound).
Stability:
Reactivity and Functionalization Potential
- The chloroethanone group in the target compound is amenable to nucleophilic substitution (e.g., with amines or thiols), similar to trifluoroethanone in .
- The pyrrolidine ring allows for further functionalization, such as N-alkylation or ring-opening reactions, as seen in ’s benzimidazole derivatives .
Preparation Methods
Preparation of 4-Tert-butylphenacyl Chloride
4-Tert-butylphenacyl chloride is a crucial intermediate for the final compound. Its preparation is well-documented and involves chlorination of 4-tert-butylacetophenone or related precursors.
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-Tert-butylacetophenone + Chlorinating agent (e.g., SOCl2 or PCl5) | Conversion of ketone to phenacyl chloride | Reaction under anhydrous conditions to avoid hydrolysis |
| 2 | Purification by distillation or recrystallization | Isolation of pure 4-tert-butylphenacyl chloride | Ensures high purity for subsequent reactions |
This intermediate is commercially available but can be synthesized in the laboratory by chlorination of the corresponding acetophenone derivative.
N-Alkylation of Pyrrolidine with 4-Tert-butylphenacyl Chloride
The key step involves nucleophilic substitution where pyrrolidine acts as a nucleophile attacking the electrophilic carbonyl carbon adjacent to the chlorine atom.
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | Pyrrolidine + 4-tert-butylphenacyl chloride | Reaction in an aprotic solvent (e.g., dichloromethane) | Base (e.g., triethylamine) may be added to scavenge HCl |
| 2 | Stirring at room temperature or slight heating | Facilitates nucleophilic substitution | Reaction time varies from 1 to 4 hours |
| 3 | Work-up with aqueous extraction and purification | Removal of impurities and isolation of product | Purification by column chromatography or recrystallization |
The reaction proceeds via formation of an amide bond, yielding 1-[2-(4-tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one.
Alternative Synthetic Routes and Considerations
Direct Acylation of Pyrrolidine: In some cases, pyrrolidine can be directly acylated with 2-chloroacetyl chloride followed by reaction with 4-tert-butylphenyl organometallic reagents to introduce the aryl group. However, this is less common due to regioselectivity challenges.
Use of Protected Pyrrolidine Derivatives: Protection of pyrrolidine nitrogen may be employed to control reactivity and improve yields.
Chiral Resolution: If enantiomerically pure compounds are desired, chiral resolution techniques such as chiral chromatography or use of chiral auxiliaries during synthesis can be applied. For example, related pyrrolidinyl compounds have been resolved via chiral column chromatography as reported in research on optical isomers of similar compounds.
Research Findings and Data Summary
While direct detailed experimental data specifically for this compound are limited in publicly available literature, the following points are noted from related compounds and synthetic analogs:
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Synthesis of 4-tert-butylphenacyl chloride | Chlorination of 4-tert-butylacetophenone using SOCl2 or PCl5 | Key intermediate for alkylation |
| N-Alkylation of pyrrolidine | Reaction of pyrrolidine with 4-tert-butylphenacyl chloride in dichloromethane, with base | Formation of target compound via nucleophilic substitution |
| Purification | Column chromatography or recrystallization | High purity product isolated |
| Optional chiral resolution | Chiral chromatography if enantiopure product needed | Based on methods used for related pyrrolidinyl compounds |
Q & A
Q. What are the common synthetic routes for preparing 1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with functionalized pyrrolidine and tert-butylphenyl precursors. Key intermediates include:
- 4-Tert-butylphenylpyrrolidine derivatives : Formed via nucleophilic substitution or coupling reactions between pyrrolidine and halogenated tert-butylphenyl compounds.
- Chloroacetyl intermediates : Generated by reacting the pyrrolidine derivative with chloroacetyl chloride under controlled conditions (e.g., inert atmosphere, dry solvents like THF) .
- Purification steps : Column chromatography or recrystallization ensures purity, with yields optimized by adjusting reaction time and temperature .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on:
- Spectroscopic techniques :
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) validates bond lengths and angles, particularly the pyrrolidine-chloroacetyl linkage .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected splitting in NMR or ambiguous MS fragments) are addressed by:
- Cross-validation : Combining NMR, IR, and MS data to identify overlapping signals or degradation products .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or optimizes molecular geometry, aligning experimental and theoretical data .
- Crystallographic refinement : SHELXL refines crystal structures to resolve ambiguities in stereochemistry or bond connectivity .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
Key optimization strategies include:
- Controlled reaction conditions :
- Temperature : Low temperatures (−10°C to 0°C) stabilize reactive intermediates like enolates or chloroacetyl species .
- Catalysts : Lewis acids (e.g., AlCl) or palladium catalysts enhance coupling efficiency in tert-butylphenyl-pyrrolidine bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while inert atmospheres (argon/nitrogen) prevent oxidation .
- In-situ monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely quenching to minimize side products .
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?
Pharmacological studies involve:
- In vitro assays :
- Receptor binding : Radioligand displacement assays quantify affinity for targets like GPCRs or ion channels, using tritiated ligands as competitors .
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) measure IC values for enzymes like kinases or proteases .
- Structural biology : Co-crystallization with target proteins (e.g., using SHELXE for phasing) reveals binding modes and critical interactions (e.g., hydrogen bonds with the pyrrolidine nitrogen) .
- Molecular dynamics (MD) simulations : Predict binding stability and conformational changes in target-ligand complexes .
Q. What methodologies address low reproducibility in crystallographic data for this compound?
Reproducibility challenges (e.g., twinning or poor diffraction) are mitigated by:
- Crystal optimization : Vapor diffusion methods (e.g., sitting-drop) with additives (e.g., polyethylene glycol) improve crystal quality .
- High-resolution data collection : Synchrotron radiation enhances resolution for small-molecule crystals (≤1.0 Å), aiding SHELXL refinement .
- Validation tools : CheckCIF (IUCr) identifies structural outliers, while R/wR residuals (<5%) ensure refinement accuracy .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under acidic conditions be resolved?
Contradictory stability reports require:
- Condition-specific testing :
- Mechanistic studies : LC-MS/MS identifies degradation products (e.g., hydrolysis of the chloroacetyl group to carboxylic acid) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
